molecular formula C13H12BrNO B3033162 2-{[(4-Bromophenyl)amino]methyl}phenol CAS No. 90383-20-3

2-{[(4-Bromophenyl)amino]methyl}phenol

Cat. No.: B3033162
CAS No.: 90383-20-3
M. Wt: 278.14 g/mol
InChI Key: HWQWIODTQXSLQY-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol . It is a brominated phenol derivative, characterized by the presence of a bromine atom on the phenyl ring and an amino group attached to a methyl group, which is further connected to a phenol group. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 2-{[(4-Bromophenyl)amino]methyl}phenol typically involves the reaction of 4-bromoaniline with formaldehyde and phenol under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine group of 4-bromoaniline reacts with formaldehyde and phenol to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-{[(4-Bromophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(4-Bromophenyl)amino]methyl}phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenol group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Bromophenyl)amino]methyl}phenol include other brominated phenol derivatives and amino-methyl phenols. Some examples are:

    4-Bromophenol: Lacks the amino-methyl group, making it less versatile in certain reactions.

    2-Amino-4-bromophenol: Similar structure but with the amino group directly attached to the phenol ring.

    4-Bromoaniline: Contains the bromine and amino groups but lacks the phenol group.

The uniqueness of this compound lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

2-[(4-bromoanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQWIODTQXSLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303502
Record name 2-{[(4-bromophenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90383-20-3
Record name 2-[[(4-Bromophenyl)amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90383-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 158624
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090383203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158624
Source DTP/NCI
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Record name 2-{[(4-bromophenyl)amino]methyl}phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(4-BROMOANILINO)-ORTHO-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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